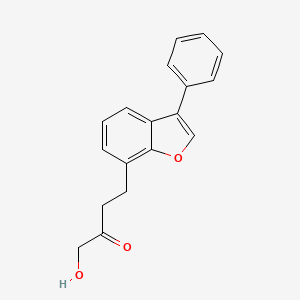![molecular formula C13H21O5P B14623336 Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate CAS No. 59276-82-3](/img/structure/B14623336.png)
Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate is an organic compound belonging to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety and two alkoxy groups. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate can be synthesized using several methods. One common approach involves the Michaelis-Arbuzov reaction, where an aryl halide reacts with a trialkyl phosphite to form the desired phosphonate . Another method is the palladium-catalyzed cross-coupling of dialkyl phosphites with aryl halides under microwave irradiation, which provides high yields in a short reaction time .
Industrial Production Methods
Industrial production of this compound typically employs large-scale versions of the aforementioned synthetic routes. The Michaelis-Arbuzov reaction is favored due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving phosphate esters.
Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism by which diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form stable bonds with various biological molecules, inhibiting their activity. This interaction is crucial in pathways involving phosphate esters, where the compound can act as a competitive inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate: Known for its stability and reactivity in organic synthesis.
Dimethyl methylphosphonate: Used as a flame retardant and in the synthesis of nerve agents.
Diethyl phosphite: Commonly used in the Michaelis-Arbuzov reaction to produce phosphonates.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other phosphonates. This makes it particularly valuable in specialized synthetic applications and research contexts.
Propriétés
Numéro CAS |
59276-82-3 |
|---|---|
Formule moléculaire |
C13H21O5P |
Poids moléculaire |
288.28 g/mol |
Nom IUPAC |
1-(diethoxyphosphorylmethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C13H21O5P/c1-5-17-19(14,18-6-2)10-11-8-7-9-12(15-3)13(11)16-4/h7-9H,5-6,10H2,1-4H3 |
Clé InChI |
BHSJQPWZQKYXCB-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=C(C(=CC=C1)OC)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)
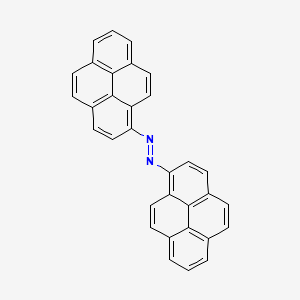

![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)
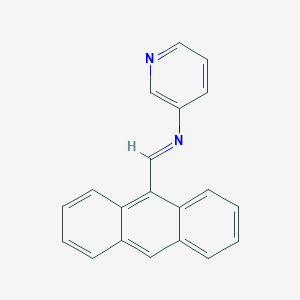

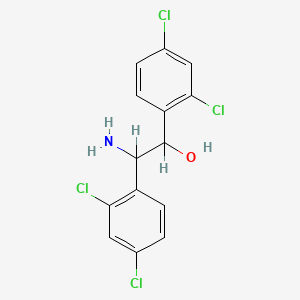
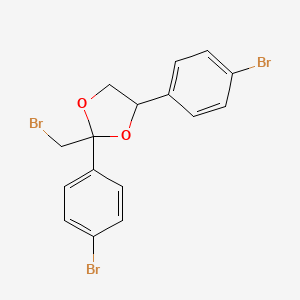
![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)

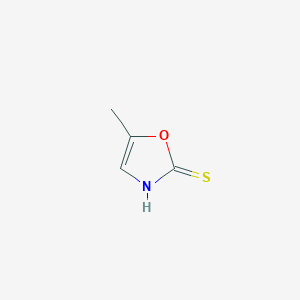
![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
![Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-](/img/structure/B14623328.png)
